N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine, such as 4-methoxyphenethylamine, under suitable conditions.
Formation of the Phenylureido Group: The phenylureido group can be introduced by reacting the intermediate with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular targets involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives include 2-aminothiazole, 2-mercaptothiazole, and 2-thiazolylurea.
Uniqueness: The presence of the 4-methoxyphenethyl and phenylureido groups in this compound distinguishes it from other thiazole derivatives, potentially contributing to its unique biological activities and applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-13-12-15-8-10-17(28-2)11-9-15)29-21(23-14)25-20(27)24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGBLQHOJWRFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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